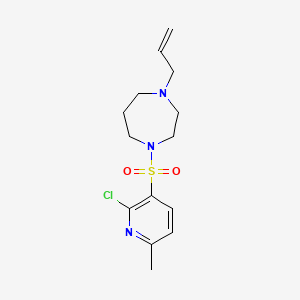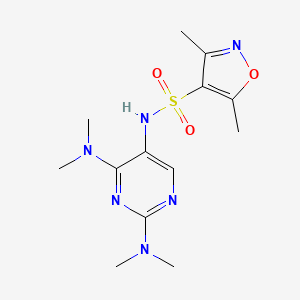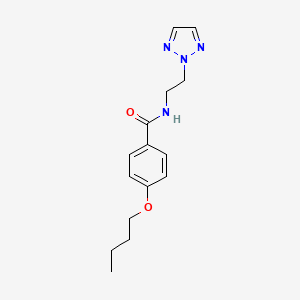![molecular formula C16H10Cl3NO B2745918 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide CAS No. 439097-38-8](/img/structure/B2745918.png)
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is a chemical compound with the linear formula C16H10Cl3NO . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A typical procedure for the preparation of N-(alkynylphenyl)-2,2,2-trichloroacetamides involves the reaction of 2-chloroacetyl chloride with the appropriate 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole . The reaction mixture is then purified by column chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Some properties such as its appearance (pale yellow crystals ) and melting point (188–190 °C ) are mentioned. For a comprehensive analysis, additional data such as solubility, density, and spectral data would be needed.Scientific Research Applications
Radiosynthesis in Herbicide Studies
Radiosynthesis of chloroacetanilide herbicides, like acetochlor, and dichloroacetamide safeners, such as R-29148, has been employed for investigating their metabolism and mode of action. This technique has been crucial in understanding the behavior of these chemicals in agricultural settings (Latli & Casida, 1995).
Metabolism in Human and Rat Liver Microsomes
Research has focused on how human and rat liver microsomes metabolize chloroacetamide herbicides, including acetochlor. Such studies provide insights into the metabolic pathways and potential risks associated with herbicide exposure (Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on 2-(substituted phenoxy) acetamide derivatives, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has shown potential anticancer, anti-inflammatory, and analgesic activities. This research opens avenues for developing new therapeutic agents (Rani et al., 2014).
Soil Reception and Activity in Agricultural Applications
The behavior of acetochlor in agricultural environments, especially in conjunction with wheat straw and irrigation, has been examined to understand its reception, activity, and impact on soil and crops (Banks & Robinson, 1986).
Solid State Geometry of Trichloroacetamides
Studies on the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, including various methyl and chlorophenyl derivatives, provide valuable insights into the solid-state geometry of these compounds. This research is crucial for understanding the physical properties of trichloroacetamide derivatives (Gowda et al., 2007).
properties
IUPAC Name |
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECKKBALXGYZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)
![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)






![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)
